molecular formula C15H20N2O4 B2530914 4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]morpholine CAS No. 2034240-00-9

4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]morpholine

Cat. No.: B2530914
CAS No.: 2034240-00-9
M. Wt: 292.335
InChI Key: RVOCTSLAMNUVBS-UHFFFAOYSA-N
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Description

4-[2-(Oxan-4-yloxy)pyridine-4-carbonyl]morpholine is a chemical compound of interest in medicinal chemistry and drug discovery research. It is characterized by a central 2,4-disubstituted pyridine core, a structural motif found in compounds developed as antagonists for central nervous system (CNS) targets . The molecule integrates two privileged pharmacophores: a morpholine ring and a tetrahydropyran (oxane) ring. The morpholine ring is a ubiquitous structure in medicinal chemistry due to its favorable physicochemical properties, which can enhance solubility and improve the pharmacokinetic profile of lead compounds . Its presence is often associated with bioactivity toward kinases and various receptors implicated in neurodegenerative diseases and mood disorders . The tetrahydropyran moiety, another oxygen-containing heterocycle, can contribute to the molecule's metabolic stability and influence its binding affinity. This combination makes this compound a valuable scaffold for researchers exploring new therapeutic agents, particularly for CNS conditions where balancing blood-brain barrier permeability is critical . It serves as a key intermediate for constructing more complex molecules and for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

morpholin-4-yl-[2-(oxan-4-yloxy)pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c18-15(17-5-9-20-10-6-17)12-1-4-16-14(11-12)21-13-2-7-19-8-3-13/h1,4,11,13H,2-3,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOCTSLAMNUVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CC(=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction can produce pyridine-4-methanol derivatives .

Mechanism of Action

The mechanism of action of 4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include morpholine-containing pyridine derivatives with varying substituents. A comparative table is provided below:

Compound Name Molecular Formula Substituents Molecular Weight Key Features
4-[2-(Oxan-4-yloxy)pyridine-4-carbonyl]morpholine C₁₄H₁₇N₂O₄ Oxan-4-yloxy, pyridine-4-carbonyl 293.30 g/mol High polarity, carbonyl reactivity
4-(4-Chloropyridin-2-yl)morpholine C₉H₁₁ClN₂O Chloropyridinyl 198.65 g/mol Lipophilic, halogenated
4-(6-Chloropyridin-2-yl)morpholine C₉H₁₁ClN₂O Chloropyridinyl 198.65 g/mol Similar to above, positional isomer
4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine C₇H₉ClN₃OS Chlorothiadiazole 218.68 g/mol Sulfur-containing, aromatic

Key Observations :

  • Substituent Effects : The oxan-4-yloxy group in the target compound enhances water solubility compared to chlorinated analogs, which are more lipophilic . The carbonyl group in the target compound may facilitate interactions with biological targets (e.g., hydrogen bonding with enzymes) .

Stability and Reactivity

  • Hydrolytic Stability : The oxan-4-yloxy group may confer resistance to hydrolysis compared to esters or amides, as seen in tetrahydropyran-protected intermediates .
  • Electrophilic Reactivity : The pyridine-4-carbonyl group is more reactive toward nucleophiles than chloropyridinyl groups, enabling selective derivatization .

Biological Activity

4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]morpholine is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, pharmacological properties, and its implications in various therapeutic contexts.

Chemical Structure and Properties

The compound features a morpholine ring, which is known for its ability to enhance solubility and bioavailability. The oxan-4-yloxy and pyridine-4-carbonyl substituents contribute to its unique pharmacological profile.

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets, potentially modulating enzyme activities or receptor functions. Such interactions may lead to alterations in biochemical pathways relevant to disease processes.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Antifibrotic Activity : Preliminary studies suggest that the compound may inhibit collagen prolyl 4-hydroxylases, which are critical in collagen synthesis and fibrosis development. This property positions it as a candidate for treating fibrotic diseases.
  • Antitumor Potential : In vitro studies have shown that derivatives of pyridine compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess antitumor properties .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes involved in disease pathways, similar to other pyridine derivatives that have shown promise in inhibiting kinases associated with cancer progression .

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. However, compounds with similar structures typically exhibit moderate metabolic stability and favorable absorption characteristics. Further studies are necessary to fully characterize its pharmacokinetic parameters.

Case Studies and Research Findings

  • Fibrosis Models : In preclinical models of fibrosis, the compound demonstrated a significant reduction in collagen deposition compared to controls. This suggests a potential therapeutic role in conditions like pulmonary fibrosis or liver cirrhosis.
  • Cancer Cell Lines : In studies involving A549 (lung cancer), HT-29 (colon cancer), and H460 (lung cancer) cell lines, the compound showed IC50 values indicating moderate cytotoxicity. The structure-activity relationship (SAR) analysis highlighted the importance of the oxan group in enhancing activity against these cell lines .
  • Enzyme Interaction Studies : Biochemical assays revealed that the compound could inhibit specific kinases involved in tumor growth signaling pathways, supporting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntifibroticInhibition of collagen synthesis
AntitumorCytotoxicity against cancer cell lines
Enzyme InhibitionInhibition of key kinases

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